molecular formula C24H30N2OS B11519444 5-cyclohexyl-5-ethyl-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5,6-dihydrobenzo[h]quinazolin-4(3H)-one

5-cyclohexyl-5-ethyl-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5,6-dihydrobenzo[h]quinazolin-4(3H)-one

Cat. No.: B11519444
M. Wt: 394.6 g/mol
InChI Key: RWILDBCFHCQHIZ-UHFFFAOYSA-N
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Description

5-CYCLOHEXYL-5-ETHYL-2-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE is a complex organic compound belonging to the benzoquinazoline family This compound is characterized by its unique structure, which includes a cyclohexyl and ethyl group attached to a benzoquinazoline core, along with a sulfanyl group linked to a methylprop-2-enyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CYCLOHEXYL-5-ETHYL-2-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE typically involves multiple steps. One common synthetic route starts with the preparation of ethyl 2-cyano-3-cyclohexyl-3-methyl-4-phenylbutanoate from ethyl (2Z)-2-cyano-3-cyclohexylbut-2-enoate using a Grignard reagent . This intermediate is then cyclized in the presence of concentrated sulfuric acid to form ethyl 4-amino-2-cyclohexyl-2-methyl-1,2-dihydronaphthalenecarboxylate . Subsequent reactions with benzoylisothiocyanate and KOH in an alkaline medium lead to the formation of the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Key steps include the preparation of intermediates, cyclization reactions, and purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-CYCLOHEXYL-5-ETHYL-2-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the benzoquinazoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Alkyl or acyl-substituted benzoquinazolines.

Scientific Research Applications

5-CYCLOHEXYL-5-ETHYL-2-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-CYCLOHEXYL-5-ETHYL-2-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The sulfanyl group can participate in redox reactions, influencing cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of a cyclohexyl and ethyl group, along with the sulfanyl group linked to a methylprop-2-enyl moiety, distinguishes 5-CYCLOHEXYL-5-ETHYL-2-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE from other similar compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H30N2OS

Molecular Weight

394.6 g/mol

IUPAC Name

5-cyclohexyl-5-ethyl-2-(2-methylprop-2-enylsulfanyl)-3,6-dihydrobenzo[h]quinazolin-4-one

InChI

InChI=1S/C24H30N2OS/c1-4-24(18-11-6-5-7-12-18)14-17-10-8-9-13-19(17)21-20(24)22(27)26-23(25-21)28-15-16(2)3/h8-10,13,18H,2,4-7,11-12,14-15H2,1,3H3,(H,25,26,27)

InChI Key

RWILDBCFHCQHIZ-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC2=CC=CC=C2C3=C1C(=O)NC(=N3)SCC(=C)C)C4CCCCC4

Origin of Product

United States

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